1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Scientific Research Applications
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethoxy group, used in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethoxy)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-17-10(15)9(6-16-17)7-3-2-4-8(5-7)18-11(12,13)14/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIISDAQPREPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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